4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides, characterized by its unique structure which includes a butoxy group, an ethoxyphenyl moiety, and an oxadiazole ring. The molecular formula of this compound is C21H23N3O4, and its molar mass is approximately 377.43 g/mol. The compound is known for its potential applications in various fields including pharmaceuticals and materials science due to its unique chemical properties.
The chemical reactivity of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be analyzed through various types of reactions:
Research indicates that 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits various biological activities. It has been investigated for:
The synthesis of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity.
4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several potential applications:
Studies involving interaction analyses suggest that 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide interacts with various biological targets:
Further research is necessary to elucidate the precise mechanisms of action and interaction profiles.
Several compounds share structural similarities with 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | C23H27N3O5 | Contains diethoxy groups; potential for enhanced solubility |
| 3-butoxy-N-(4-phenyloxadiazol-3-yl)benzamide | C19H19N3O3 | Lacks ethoxy substituents; simpler structure |
| 2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | C21H23N3O5 | Features methoxy groups instead of ethoxy |
The uniqueness of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in its specific combination of functional groups which confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features allow it to engage in diverse interactions within biological systems while offering potential advantages in drug development and material applications.